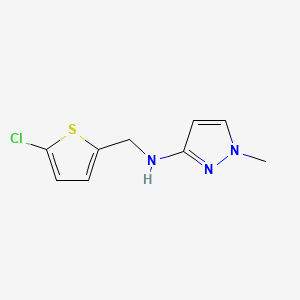
n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1H-pyrazol-3-amine, also known as CTMP, is a synthetic compound that belongs to the pyrazol family. CTMP has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
N-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine acts as a potent inhibitor of dopamine and norepinephrine reuptake transporters, leading to an increase in the levels of these neurotransmitters in the brain. The increased levels of dopamine and norepinephrine result in enhanced cognitive function, increased alertness, and improved mood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound increases the levels of dopamine and norepinephrine in the brain, leading to enhanced cognitive function, increased alertness, and improved mood. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine is its potent inhibitory effect on dopamine and norepinephrine reuptake transporters, making it a potential candidate for the treatment of neurological disorders. However, the limitations of this compound include its potential toxicity and the lack of long-term safety data.
Zukünftige Richtungen
There are several future directions for the research and development of n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of neurological disorders such as ADHD and depression. Additionally, further research is needed to investigate the potential anti-inflammatory properties of this compound and its potential therapeutic applications in the treatment of inflammatory diseases. Finally, more studies are needed to investigate the long-term safety and toxicity of this compound.
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound acts as a potent inhibitor of dopamine and norepinephrine reuptake transporters, leading to enhanced cognitive function, increased alertness, and improved mood. This compound has potential therapeutic applications in the treatment of neurological disorders and inflammatory diseases. However, further research is needed to investigate the long-term safety and toxicity of this compound.
Synthesemethoden
The synthesis of n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine involves the reaction of 5-chlorothiophene-2-carboxaldehyde with 1-methyl-1H-pyrazol-3-amine in the presence of a reducing agent. The resulting product is purified using chromatography techniques to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. This compound has been found to act as a potent inhibitor of dopamine and norepinephrine reuptake transporters, making it a potential candidate for the treatment of neurological disorders such as ADHD and depression. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3S/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVPDFLUCXLQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7574812.png)

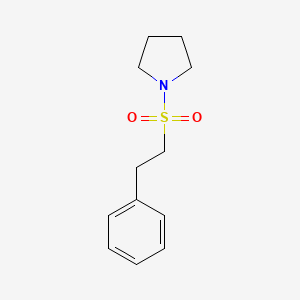
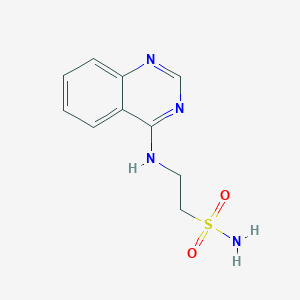
![1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7574832.png)
![1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one](/img/structure/B7574833.png)
![N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine](/img/structure/B7574839.png)
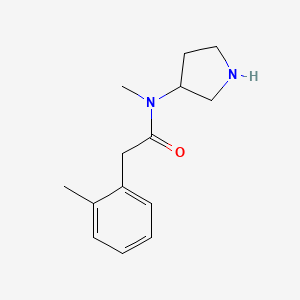
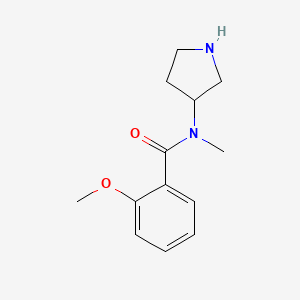
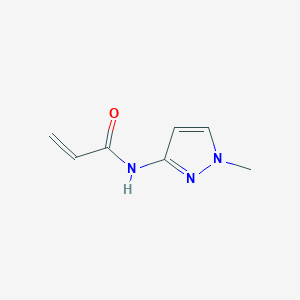
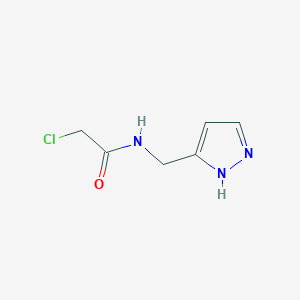
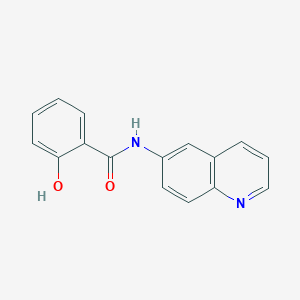
![4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)
![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)